molecular formula C17H16ClF3N4O2S B12214558 N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B12214558
M. Wt: 432.8 g/mol
InChI Key: WNBYOTQTXVLNOB-UHFFFAOYSA-N
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Description

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is notable for its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16ClF3N4O2S

Molecular Weight

432.8 g/mol

IUPAC Name

N-[2-[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H16ClF3N4O2S/c1-10-3-4-11(2)14(7-10)28(26,27)22-6-5-15-23-24-16-13(17(19,20)21)8-12(18)9-25(15)16/h3-4,7-9,22H,5-6H2,1-2H3

InChI Key

WNBYOTQTXVLNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl

Origin of Product

United States

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